![molecular formula C24H30FN3O5S B2712328 N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 898406-84-3](/img/structure/B2712328.png)
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
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Description
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C24H30FN3O5S and its molecular weight is 491.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Carbohydrate Chemistry
The synthesis and application of sulfonyl compounds, including those related to N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide, have been explored in the context of carbohydrate chemistry. The design and synthesis of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups have shown promising results. The Fsec group, designed to protect hydroxyl groups, was synthesized and evaluated for its efficiency and stability under various conditions. It demonstrated high yield in protecting 4-fluorobenzyl alcohol and could be cleaved under mild conditions, indicating its potential utility in the synthesis of complex carbohydrate molecules (Spjut, Qian, & Elofsson, 2010).
Role in Modulating Feeding and Stress
Research into the mechanisms underlying compulsive food consumption and stress modulation has involved compounds structurally similar to this compound. For instance, the study of orexin receptors (OXRs) and their antagonists has provided insights into how neural systems that motivate drug abuse might also underlie compulsive food seeking. Compounds like GSK1059865, a selective OX1R antagonist, have been evaluated for their effects on binge eating in rats, suggesting a significant role for OX1R mechanisms in compulsive eating disorders (Piccoli et al., 2012).
Anticancer Agent Evaluation
The synthesis of new propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole, structurally related to this compound, has been investigated for their potential as anticancer agents. These compounds have shown promising results against various cancer cell lines, with certain derivatives exhibiting strong anticancer activities. This highlights the potential therapeutic applications of sulfonyl and piperidinyl derivatives in cancer treatment (Rehman et al., 2018).
Uro-Selective α1-Adrenoceptor Antagonists
A series of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, including compounds similar to this compound, was synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds displayed high affinity for the α1-adrenoceptor and moderate selectivity over α2-receptor subtype, with certain derivatives showing a functional preference to α1A-adrenoceptor subtype. This research indicates the potential of these compounds in treating conditions such as benign prostatic hyperplasia (Rak et al., 2016).
properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-17-15-21(10-11-22(17)25)34(31,32)28-14-4-3-5-19(28)12-13-26-23(29)24(30)27-16-18-6-8-20(33-2)9-7-18/h6-11,15,19H,3-5,12-14,16H2,1-2H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOGVDMOOSHILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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